TrbE protein is predominantly found in Agrobacterium tumefaciens, a bacterium known for its ability to transfer genetic material to plant cells. The study of TrbE has expanded to include its homologs in other bacteria, emphasizing its evolutionary significance and functional conservation across different species.
TrbE belongs to the VirB/VirD4 family of proteins, which are integral to the Type IV secretion systems. These systems are classified based on their structure and function, enabling the transport of various substrates, including proteins and nucleic acids, across cellular membranes.
The synthesis of TrbE protein can be achieved through various methods, including recombinant DNA technology. Typically, the gene encoding TrbE is cloned into an expression vector and transformed into a suitable host organism, such as Escherichia coli. The production process involves:
The purification process often involves several steps to ensure high purity and yield. Common techniques include:
The molecular structure of TrbE has been elucidated through various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein typically exhibits a multi-domain architecture that facilitates its interaction with other components of the Type IV secretion system.
Structural studies reveal that TrbE contains several conserved motifs essential for its function, including:
TrbE participates in several biochemical reactions critical for its function within the Type IV secretion system. Notably:
These interactions are often studied using co-immunoprecipitation assays and surface plasmon resonance techniques, which provide insights into binding affinities and kinetics.
The mechanism by which TrbE operates involves several key steps:
Research indicates that mutations in trbE can significantly impair plasmid transfer efficiency, highlighting its essential role in this biological process.
TrbE is typically characterized by:
The chemical stability of TrbE is influenced by factors such as pH and temperature. Optimal conditions for activity typically range from pH 7 to 8 and temperatures around 37°C.
Stability assays have shown that TrbE retains functionality over extended periods under optimal conditions but may denature under extreme pH or temperature variations.
TrbE protein has several applications in biotechnology and microbiology:
TrbE is an essential inner membrane protein encoded within the transfer (tra) region of conjugative plasmids, most notably the prototypical F plasmid (fertility factor) of Escherichia coli. Discovered through genetic analyses of conjugation-deficient mutants, TrbE was identified as a core component required for productive plasmid transfer between bacterial cells [1] [4]. The F plasmid, first described by Esther Lederberg, Luigi Cavalli-Sforza, and Joshua Lederberg in the early 1950s, revolutionized the understanding of bacterial genetics by revealing unidirectional DNA transfer via conjugation. TrbE, specifically encoded by the F plasmid's trbE gene, is characterized as a VirB4 homolog—a defining member of a protein family conserved across type IV secretion systems (T4SSs) in Gram-negative bacteria [1] [2]. Its identification stemmed from mutational studies showing that disruptions in trbE abolished pilus production and plasmid transfer, highlighting its non-redundant role in the conjugation machinery.
Table 1: Genetic and Molecular Characteristics of TrbE in the F Plasmid
Property | Detail |
---|---|
Gene Location | F plasmid tra operon |
Protein Family | VirB4-like coupling protein |
Molecular Weight | ~94.4 kDa (as reported for RP4 TrbE) [2] |
Key Domains | N-terminal transmembrane helix, Nucleotide-binding domain (Walker A/B motifs) |
Essential for Conjugation? | Yes (loss abolishes pilus formation and DNA transfer) [1] [2] |
TrbE functions as a central ATPase within the multiprotein Mating Pair Formation (Mpf) complex, which assembles the conjugative pilus and the transmembrane channel for DNA transfer. Its specific roles include:
Pilus Biogenesis: TrbE is indispensable for the assembly of the conjugative pilus, a filamentous structure that initiates contact with recipient cells. Mutations in trbE genes (e.g., in plasmid RP4) result in complete loss of pilus production (Pil- phenotype) [1] [2] [9]. The pilus serves as the primary receptor for plasmid-specific bacteriophages, explaining why trbE mutants also lose Donor-specific phage sensitivity (Dps- phenotype).
DNA Transfer Coupling: While the relaxosome processes the plasmid DNA at the oriT site, TrbE acts as a coupling factor, potentially providing the energy (via ATP hydrolysis) to drive the translocation of single-stranded DNA through the T4SS channel from the donor to the recipient cytoplasm [1] [5] [9].
Complex Stability: As a large, hydrophobic protein, TrbE contributes to the structural integrity of the Mpf complex. It is proposed to anchor the complex within the cytoplasmic membrane, interacting with other integral membrane proteins like TrbF, TrbI, TrbL, and TraF to form a stable, membrane-spanning structure [1] [2].
Energy Transduction: The presence of conserved Walker A and Walker B nucleotide-binding motifs within its cytosolic domain classifies TrbE as an ATPase. Although direct ATPase activity for purified full-length TrbE homologs has been challenging to demonstrate in vitro, genetic evidence is unequivocal: mutations within these Walker motifs (e.g., Lys→Thr in Walker A) completely abolish all TrbE functions (Tra- phenotype) [2] [5]. This underscores its role as an energy provider for the conjugation process.
TrbE homologs are universally conserved in conjugative systems across Gram-negative bacteria and are also found in type IV secretion systems (T4SSs) of many bacterial pathogens (e.g., Agrobacterium tumefaciens VirB4, Helicobacter pylori VirB4 homologs). This widespread conservation highlights their fundamental role in mediating horizontal gene transfer (HGT):
Driver of Adaptation and Resistance: Conjugation, powered by proteins like TrbE, is a primary vector for the rapid dissemination of adaptive traits, most critically antibiotic resistance genes. Conjugative plasmids harboring trbE homologs facilitate the inter- and intraspecies spread of resistance determinants, profoundly impacting bacterial evolution and posing major challenges to public health [1] [3] [9].
Modular Evolution of T4SSs: The presence of trbE/virB4 genes in the backbone of diverse conjugative elements (plasmids, ICEs) suggests they are ancient, core components. Their sequence conservation, despite divergence in other Mpf components, indicates strong functional constraints and supports a model where T4SSs evolve through the modular exchange and refinement of core components like TrbE/VirB4 [1] [7] [9].
Beyond Plasmid Transfer: TrbE/VirB4 homologs are also crucial in pathogenic T4SSs that translocate effector molecules (proteins or DNA-protein complexes) into eukaryotic host cells (e.g., A. tumefaciens T-DNA transfer, H. pylori CagA injection). This functional versatility underscores their evolutionary significance not just in bacterial HGT, but also in bacteria-eukaryote interactions and pathogenesis [2] [5]. The shared mechanism between conjugation and effector translocation reinforces the concept of a common evolutionary origin for macromolecular transporters mediating interkingdom communication [3] [8] [9].
Phylogenetic Marker: Due to its essential function and conservation, the TrbE/VirB4 protein family is a valuable phylogenetic marker for studying the evolution of conjugation systems and T4SSs. Multiple sequence alignments reveal striking overall similarities, allowing the definition of common motifs and domains critical for function across diverse bacterial lineages [2] [7].
Table 2: TrbE Interaction Partners and Functional Roles in Conjugation
Interaction/Complex | Functional Consequence |
---|---|
Mpf Complex (TrbF, I, L etc.) | Anchors/stabilizes the transmembrane conjugation channel; forms part of the structural core |
Nucleotide (ATP) | Hydrolysis likely provides energy for pilus assembly and/or DNA translocation |
Relaxosome (e.g., TraI) | Couples processed single-stranded DNA (T-strand) to the transport machinery (T4SS) |
Pilus Subunits (e.g., TrbC) | Essential for assembly of the conjugative pilus structure |
Periplasmic Redox Systems | Interacts with host Dsb system for disulfide bond management (indirect evidence) [6] |
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